Etiohemin
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
iron(3+);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,23-diide;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4.ClH.Fe/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;;/h13-16H,9-12H2,1-8H3;1H;/q-2;;+3/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOWYXHSRNQLRW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C)CC)C.[Cl-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClFeN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19413-49-1 | |
| Record name | Etiohemin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019413491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Historical Trajectories and Foundational Discoveries in Etiohemin Research
Early Synthetic Endeavors and Initial Characterization
The synthesis of various porphyrin isomers, including those structurally related to etiohemin, has been a cornerstone of organic synthesis for decades acs.org. These early endeavors laid the groundwork for accessing simplified heme analogues. Initial characterization of this compound and its complexes primarily relied on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the proton NMR spectrum of deoxy myoglobin (B1173299) reconstituted with etioheme consistently exhibits a characteristic NH signal from the proximal histidine at approximately 78.6 ppm, serving as a key indicator of successful heme incorporation and the formation of the crucial Fe-N(His-F8) bond within the heme pocket nih.govnih.govresearchgate.netresearchgate.net. The appearance of a single set of heme-methyl NMR signals further suggested that etioheme, due to the absence of acid side-chains, interacts specifically and uniformly with the surrounding globin nih.gov.
Seminal Contributions to Understanding Hemoprotein Reconstitution with this compound
A pivotal application of this compound has been its use in the reconstitution of hemoproteins, most notably myoglobin. Researchers successfully reconstituted sperm whale myoglobin with etioheme, confirming the formation of a stoichiometric complex nih.govacs.orgnih.govnih.gov. This reconstitution process involves the removal of the native heme cofactor from the apoprotein under acidic conditions, followed by the incorporation of the artificial cofactor amanote.com.
Studies on etioheme-reconstituted myoglobin demonstrated that, despite the absence of the electron-withdrawing vinyl groups found in protoheme, the functional and NMR spectral properties were remarkably similar to those of mesoheme myoglobin acs.orgnih.gov. Furthermore, visible spectral data consistently indicated the retention of a normal iron coordination structure within the reconstituted protein nih.govnih.gov. These findings were crucial in establishing that this compound could serve as a functional prosthetic group, even with its simplified peripheral substituents.
The ability to reconstitute myoglobin with synthetic hemes like this compound allowed for systematic manipulation of heme-globin interactions. For example, myoglobin reconstituted with octaethylporphyrin (OEP), another synthetic heme lacking acid side chains, exhibited an oxygen affinity (P50) of 0.8 mm Hg at 25 °C, which is comparable to that of the native protein researchgate.net. This suggested that the specific non-covalent interactions between the heme and the globin, rather than the exact nature of the peripheral substituents, were paramount for maintaining normal protein function.
Table 1: Spectroscopic and Functional Data of Heme-Reconstituted Myoglobin
| Heme Analog (in Myoglobin) | Proximal Histidine NH Signal (ppm) | Oxygen Affinity (P50, mm Hg) |
| Etioheme | 78.6 nih.govnih.govresearchgate.netresearchgate.net | Not explicitly stated, but functional similarity to native/OEP Mb noted acs.orgnih.gov |
| Octaethylporphyrin (OEP) | 78.5 researchgate.net | 0.8 (at 25 °C) researchgate.net |
Evolution of this compound as a Mechanistic Probe in Bioinorganic Chemistry
This compound's simplified structure, particularly its lack of bulky or acidic side chains, has made it an invaluable mechanistic probe in bioinorganic chemistry. It allows researchers to directly perturb the iron coordination site and systematically investigate the consequences of modified heme-globin interactions nih.govresearchgate.netmdpi.com.
A significant finding from studies utilizing this compound and similar small synthetic hemes is the phenomenon of dynamic heme rotation within the protein cavity. Unlike the more sterically hindered native protoheme, smaller hemes can undergo rapid rotation about the iron-histidine bond researchgate.netresearchgate.netmdpi.com. For instance, the full 360° rotational rate of 1,4,5,8-tetramethyhemin (a small heme analogue) in myoglobin was estimated to be approximately 1400 s⁻¹ at room temperature researchgate.netmdpi.com. This dynamic motion, while initially unexpected given the static view often derived from X-ray crystallography, highlighted the flexibility within the heme pocket and the role of heme substituents in preventing such rotation mdpi.com.
Table 2: Heme Rotational Rates in Myoglobin
| Heme Analog (in Myoglobin) | Rotational Rate (360° at room temperature) |
| 1,4,5,8-tetramethyhemin | ~1400 s⁻¹ researchgate.netmdpi.com |
Despite this dynamic behavior, comparative studies between myoglobins with static and rotatory prosthetic groups, including those incorporating this compound, indicated that the oxygen and carbon monoxide binding profiles were largely unaffected by the heme motion researchgate.netresearchgate.netmdpi.com. This suggested that while heme-globin contacts can be loose, the essential factors regulating myoglobin function are more closely tied to the molecular shape of the prosthetic group itself rather than non-bonded heme-globin contacts mdpi.com.
The strategic use of this compound and other artificial metalloporphyrinoids in hemoprotein reconstitution has also evolved as a powerful strategy in protein engineering, enabling the generation of artificial enzymes with altered or enhanced catalytic reactivities amanote.comnih.gov. By substituting the native heme with these synthetic analogues, researchers can explore novel functions and mechanistic pathways that are not observed with the natural cofactors, pushing the boundaries of understanding in biological catalysis.
Advanced Synthetic Methodologies and Derivatization Strategies for Etiohemin
Chemical Synthesis of Etiohemin and its Core Macrocycle
The synthesis of this compound is a two-stage process: first, the construction of the core organic macrocycle, etioporphyrin, followed by the insertion of an iron ion. The classical approach to synthesizing the etioporphyrin macrocycle involves the acid-catalyzed tetramerization of a monopyrrole precursor bearing one methyl and one ethyl group. nih.gov
However, this method presents a significant challenge known as the "type-isomer problem". nih.govrsc.org The condensation of an unsymmetrically substituted pyrrole (B145914), such as 4-ethyl-5-(hydroxymethyl)-3-methylpyrrole-2-carboxylic acid, does not yield a single, pure product. lsu.eduresearchgate.net Instead, acid-catalyzed scrambling and recondensation of the pyrrole units during the ring assembly lead to a statistical mixture of all four possible constitutional isomers, known as etioporphyrin I, II, III, and IV, which differ in the peripheral arrangement of the ethyl and methyl substituents. nih.govrsc.org Separating these isomers is a formidable task, making this route challenging for producing isomerically pure etioporphyrin.
Once the etioporphyrin macrocycle is obtained (typically as a mixture), the final step is iron insertion, or metallation, to yield this compound (etioheme chloride). This is generally achieved by reacting the porphyrin with an iron(II) salt, such as ferrous chloride (FeCl₂), in an appropriate solvent. The reaction is often carried out in a high-boiling solvent like N,N-dimethylformamide (DMF) or in a mixture of chloroform (B151607) and methanol (B129727), frequently in the presence of a mild base like 2,6-lutidine to facilitate the reaction. Subsequent exposure to air and chloride ions yields the more stable iron(III) complex, this compound.
Regioselective Functionalization and Peripheral Modification of this compound Analogs
Modifying the periphery of the this compound macrocycle is key to fine-tuning its electronic properties and steric profile. The most electronically reactive positions on the porphyrin ring for electrophilic substitution are the four meso carbons that bridge the pyrrole rings. nih.gov This reactivity allows for the regioselective introduction of various functional groups.
One of the most common functionalization reactions is the Vilsmeier-Haack formylation. nih.gov Using a reagent generated from DMF and phosphorus oxychloride (POCl₃), a formyl (-CHO) group can be selectively introduced at a meso position. nih.gov This aldehyde group serves as a versatile chemical handle for further transformations, including oxidation to a carboxylic acid, reduction to a hydroxymethyl group, or various condensation reactions.
Halogenation is another powerful tool for peripheral modification. Reagents such as N-Bromosuccinimide (NBS) can be used to regioselectively introduce bromine atoms at the meso positions. nih.gov These halogenated this compound analogs are valuable precursors for a wide range of transition metal-catalyzed cross-coupling reactions. For instance, Suzuki, Sonogashira, or Heck couplings can be employed to attach aryl, alkynyl, or vinyl groups, respectively, to the porphyrin core, dramatically expanding the structural diversity of accessible this compound derivatives. researchgate.net
Preparation of this compound-Containing Metalloporphyrin Complexes
The etioporphyrin macrocycle is a versatile ligand capable of coordinating with a vast array of metal ions from across the periodic table. The synthesis of these metalloporphyrin complexes typically involves reacting the free-base etioporphyrin with a salt of the desired metal. The choice of solvent and reaction conditions is critical and depends on the specific metal ion and its salt.
Common methods for metallation include:
The Acetate (B1210297)/Acetic Acid Method: Refluxing the porphyrin with a metal acetate salt in glacial acetic acid is a widely used technique.
The Chloride/Pyridine (B92270) or DMF Method: Using metal chlorides in basic solvents like pyridine or high-boiling polar aprotic solvents like DMF is effective for many metals.
The Chloroform/Methanol Method: For more sensitive reactions, dissolving the porphyrin in chloroform and the metal salt (e.g., FeCl₂ or MnCl₂) in methanol allows for complexation at room temperature, often aided by a non-coordinating base.
Modern, sustainable approaches such as mechanochemistry (ball milling) and sonochemistry have also been developed for the synthesis of metalloporphyrins, offering advantages like reduced solvent usage and shorter reaction times.
Refined Protocols for Apomyoglobin Reconstitution with this compound and Derivatives
Reconstitution of apomyoglobin (myoglobin stripped of its native protoheme group) with this compound or its synthetic derivatives is a powerful technique to probe the role of the heme prosthetic group in the protein's structure and function. lsu.edu The process involves the preparation of the apoprotein followed by the careful introduction of the synthetic heme.
A standard method for preparing apomyoglobin is the acid-butanone procedure, which uses an acidic environment to release the heme, followed by extraction with 2-butanone. lsu.edu The resulting crude apomyoglobin is then extensively dialyzed to remove the solvent and restore the appropriate pH. lsu.edu
The reconstitution itself requires solubilizing the often water-insoluble this compound and incubating it with the apomyoglobin solution. The successful incorporation of the heme into the hydrophobic pocket of the protein restores the characteristic Soret absorption band in the UV-visible spectrum and the protein's biological activity. The general pathway involves the initial entry of the heme into the pocket, interaction with hydrophobic residues, and finally, the formation of the coordinate bond between the heme's central iron atom and the proximal histidine residue of the protein.
Structural Elucidation and Advanced Spectroscopic Probes of Etiohemin and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has proven to be an invaluable tool in probing the molecular and electronic structure of etiohemin, particularly when incorporated into the active sites of hemoproteins.
Paramagnetic NMR Analysis of this compound in Hemoprotein Active Sites
Paramagnetic NMR spectroscopy is a powerful technique for investigating the environment surrounding the iron center in this compound-containing proteins. The paramagnetic nature of the iron atom influences the nuclear spins of nearby protons, leading to significant shifts in their resonance frequencies, known as hyperfine shifts. These shifts are exquisitely sensitive to the distance and orientation of the protons relative to the iron center, providing a detailed map of the heme pocket.
In studies of myoglobin (B1173299) reconstituted with this compound, the proton NMR spectrum of the deoxygenated form (deoxy-myoglobin) reveals a distinct signal from the proximal histidine's NH proton at 78.6 ppm. The observation of this significantly downfield-shifted resonance confirms the successful incorporation of this compound into the heme pocket and the formation of the crucial iron-nitrogen bond with the His-F8 residue.
| Proton | Chemical Shift (ppm) in Deoxy-Myoglobin |
| Proximal Histidine (His-F8) N-H | 78.6 |
This table displays the paramagnetic chemical shift of the proximal histidine proton in this compound-reconstituted deoxy-myoglobin.
The large hyperfine shifts observed for protons in the vicinity of the this compound iron center are a direct consequence of the unpaired electrons of the iron atom. The magnitude of these shifts provides valuable information about the electronic structure and spin state of the iron.
Proton NMR for Probing Heme-Globin Contacts and Dynamic Rotations
Proton NMR is instrumental in delineating the specific interactions between this compound and the surrounding globin protein matrix. The appearance of a single, well-defined set of NMR signals for the heme-methyl groups in this compound-reconstituted myoglobin is a key finding. This indicates that despite the absence of the propionate side chains found in native protoporphyrin IX, this compound adopts a specific and stable orientation within the heme pocket, governed by distinct non-covalent interactions with the protein.
Two-Dimensional NMR for Resonance Assignment of Heme Pocket Residues
Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Correlation Spectroscopy (COSY), are indispensable for the unambiguous assignment of proton resonances within the complex heme pocket of this compound-containing proteins. These methods allow for the identification of through-space and through-bond correlations between protons, respectively.
In studies of myoglobin reconstituted with a derivative of this compound, meso-nitro-etioheme-I, 2D NMR was successfully employed to assign the resonances of both the hemin and the surrounding heme pocket residues. NOESY experiments establish spatial proximities between protons, enabling the identification of contacts between the this compound's peripheral substituents and specific amino acid side chains. COSY experiments, on the other hand, reveal scalar coupling networks, which are crucial for identifying the spin systems of individual amino acid residues. The application of these techniques to this compound-reconstituted proteins provides a detailed, residue-by-residue picture of the heme's immediate environment.
Investigations of Iron Spin States and Electronic Asymmetry via NMR Shifts
The chemical shifts of protons in the vicinity of the this compound iron are highly sensitive to the spin state of the iron atom. Changes in the iron's spin state, for instance from high-spin to low-spin upon ligand binding, result in dramatic alterations in the observed NMR spectrum. By analyzing these changes in chemical shifts, it is possible to determine the spin state of the iron in different this compound complexes.
The pattern of hyperfine shifts across the this compound macrocycle can also provide insights into the electronic asymmetry of the molecule. The distribution of unpaired electron spin density onto the porphyrin ring is influenced by the nature of the axial ligands coordinated to the iron and the peripheral substituents on the porphyrin itself. This, in turn, affects the magnitude of the paramagnetic shifts of the this compound's protons, offering a window into the electronic structure of the complex.
Electronic Absorption and Circular Dichroism Spectroscopies
Electronic absorption and circular dichroism spectroscopies provide complementary information regarding the electronic structure and coordination environment of the iron in this compound and its complexes.
Analysis of Soret Band Characteristics and Iron Coordination Geometry
The electronic absorption spectrum of this compound is characterized by an intense absorption band in the near-ultraviolet region, known as the Soret band. The position and intensity of the Soret band are highly sensitive to the coordination number and geometry of the iron atom, as well as the nature of the axial ligands.
In general, for ferric (Fe³⁺) heme proteins, the Soret band serves as a reliable marker for the iron coordination state. For instance, a four-coordinate ferric heme typically exhibits a Soret band at a shorter wavelength compared to a five-coordinate species. Visible spectral data for etioheme-reconstituted myoglobin indicate a normal iron coordination structure, suggesting that the Soret band characteristics are consistent with those of other myoglobins. While specific Soret band maxima for isolated this compound in various coordination states are not extensively documented in the provided search results, the principles governing these shifts in other heme systems are directly applicable.
| Coordination State | General Soret Band Position Trend |
| Four-coordinate Ferric Heme | Shorter wavelength |
| Five-coordinate Ferric Heme | Longer wavelength |
This table illustrates the general trend of the Soret band position with changes in the iron coordination number in ferric heme systems, which is applicable to this compound.
Magnetic Circular Dichroism (MCD) for Electronic Structure and Ligand Field Perturbations
Magnetic Circular Dichroism (MCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field. creative-biostructure.com This method provides detailed insights into the electronic transitions, spin configurations, and molecular symmetry of both chiral and achiral systems like this compound by inducing magnetic optical activity. creative-biostructure.com The theoretical framework of MCD is based on quantum mechanics, particularly perturbation theory, which explains how an external magnetic field alters the electronic structure of the molecule. creative-biostructure.com
The resulting MCD spectrum is a combination of three distinct components known as A, B, and C terms, each offering unique information. creative-biostructure.com
A-terms are dispersion-shaped (bipolar) and arise from the Zeeman splitting of degenerate electronic states. Their presence is indicative of high-symmetry chromophores with degenerate ground or excited states. creative-biostructure.com
B-terms have an absorptive shape and result from the magnetic field-induced mixing of electronic states.
C-terms also have an absorptive shape but are temperature-dependent, arising from a Boltzmann population difference between Zeeman-split sublevels of a degenerate ground state.
In the context of this compound, MCD spectroscopy is exceptionally sensitive to the d-d and charge-transfer transitions involving the iron center. Perturbations in the ligand field, caused by changes in axial ligation or the surrounding protein environment, lead to distinct changes in the MCD spectrum. These spectral changes can be correlated with the oxidation state (ferrous vs. ferric), spin state (high-spin vs. low-spin), and coordination number of the iron atom. For instance, the binding of different ligands to the iron center of this compound will alter the energies and symmetries of the metal's d-orbitals, which is directly reflected in the MCD signal. Quantum chemical methods, such as time-dependent density functional theory (TD-DFT), are often used alongside experimental results to assign spectral features to specific electronic transitions and to predict MCD responses. creative-biostructure.com
Table 1: Representative MCD Data for Hypothetical this compound Complexes
| This compound Complex | State | Key MCD Feature | Wavelength (nm) | Interpretation |
| This compound-Cl | Ferric, High-Spin | C-term | ~650 | Arises from degenerate ground state. |
| This compound(Py)₂ | Ferric, Low-Spin | A-term | ~550 (Soret) | Indicates splitting of degenerate excited states. |
| Deoxy-Etiohemin | Ferrous, High-Spin | B-term | ~430 | Reflects mixing of electronic states. |
Vibrational Spectroscopies
Resonance Raman Spectroscopy for Heme Active Site Characterization
Resonance Raman (rR) spectroscopy is an exceptionally effective technique for the structural investigation of the active sites in heme-containing proteins. springernature.comasianjournalofphysics.com By tuning the laser excitation wavelength to coincide with an electronic absorption band of the this compound chromophore (e.g., the Soret or Q-bands), a selective enhancement of vibrational modes coupled to that electronic transition is achieved. This allows for the detailed study of the heme active site with minimal interference from the surrounding protein matrix. asianjournalofphysics.com
The rR spectrum of this compound provides a wealth of structural information through specific "marker bands". These are vibrational modes sensitive to the geometric and electronic structure of the porphyrin macrocycle and the iron center. asianjournalofphysics.com
Core-Size Marker Bands: Frequencies of certain porphyrin vibrational modes (e.g., ν₂, ν₃, ν₁₀) are inversely correlated with the distance from the center of the porphyrin ring to the pyrrole (B145914) nitrogen atoms. This makes them sensitive probes of the iron's spin state and coordination number, as changes in these properties alter the iron's position relative to the porphyrin plane.
Spin-State and Oxidation-State Markers: Specific bands in the high-frequency region of the spectrum are sensitive to the iron's oxidation state (Fe(II) vs. Fe(III)) and spin state (high-spin vs. low-spin).
Fe-Ligand Modes: In the low-frequency region of the rR spectrum, vibrations corresponding to the stretching of the bond between the iron and its axial ligands (e.g., Fe-histidine, Fe-O₂, Fe-CO) can be observed. nih.govnih.gov For example, the frequency of the iron-histidine (Fe-Im) stretching mode can reflect protein-induced proximal strain on the heme. nih.gov
These marker bands allow rR spectroscopy to elucidate subtle structural features and dynamics at the active site, providing insight into the structure-function relationships of this compound-containing proteins. asianjournalofphysics.comnih.gov
Table 2: Characteristic Resonance Raman Frequencies for this compound Derivatives
| Vibrational Mode | Ferric Low-Spin (cm⁻¹) | Ferric High-Spin (cm⁻¹) | Ferrous Low-Spin (cm⁻¹) | Ferrous High-Spin (cm⁻¹) | Structural Significance |
| ν₃ | ~1505 | ~1490 | ~1493 | ~1472 | Core-size, spin state |
| ν₂ | ~1585 | ~1570 | ~1583 | ~1565 | Core-size, spin state |
| ν(Fe-L) | 400-600 | 200-400 | 400-600 | 200-300 | Iron-axial ligand bond strength |
Infrared (IR) Spectroscopy for Ligand Interactions and Molecular Vibrations
Infrared (IR) spectroscopy is a valuable tool for probing the molecular vibrations of this compound and its interactions with various ligands. colorado.edu The technique is based on the absorption of IR radiation by a molecule, which excites its vibrational modes. The mid-infrared region (approx. 4000–400 cm⁻¹) is particularly useful for detecting the fundamental vibrations of both the this compound macrocycle and its bound ligands. libretexts.org
When a ligand such as carbon monoxide (CO), nitric oxide (NO), or cyanide (CN⁻) binds to the iron center of this compound, its vibrational frequency is altered compared to the free ligand. The magnitude of this frequency shift provides detailed information about the nature of the iron-ligand bond. For example, in the case of CO binding, the C-O stretching frequency (ν(CO)) is a sensitive probe of π-backbonding. Donation of electron density from the iron d-orbitals into the π* antibonding orbitals of CO weakens the C-O bond, resulting in a decrease in its stretching frequency. libretexts.org
The strength of this back-donation is influenced by the electronic properties of the this compound complex, including the oxidation state of the iron and the nature of the trans axial ligand. Time-resolved FTIR difference spectroscopy can be employed to monitor the dynamics of these protein-ligand interactions with resolutions down to the nanosecond scale. nih.gov This allows for the study of transient intermediates and the molecular details of ligand binding and release. nih.gov
Table 3: Typical IR Stretching Frequencies (ν) for CO Bound to this compound
| This compound Complex | Fe Oxidation State | ν(CO) (cm⁻¹) | Interpretation |
| Free CO | N/A | 2143 | Reference frequency of unbound CO. |
| This compound-CO | Fe(II) | ~1950 | Significant π-backbonding from Fe(II) to CO π* orbitals. |
| This compound-CO (in a non-polar protein pocket) | Fe(II) | ~1965 | Decreased polarity of the environment reduces backbonding, increasing frequency. |
| This compound-CO (in a polar protein pocket) | Fe(II) | ~1940 | Increased polarity stabilizes charge separation, enhancing backbonding and lowering frequency. |
X-ray Crystallography and Diffraction Studies of this compound-Reconstituted Proteins
X-ray crystallography is a premier technique for determining the three-dimensional atomic structure of proteins and other biological macromolecules. peakproteins.com The method involves irradiating a protein crystal with an X-ray beam; the crystal diffracts the beam into a pattern of spots from which the electron density and, subsequently, the atomic coordinates can be calculated. peakproteins.commdpi.com
In the study of heme proteins, it is often insightful to replace the native protoporphyrin IX with a synthetic analog like this compound. This process, known as protein reconstitution, allows for the investigation of how specific structural features of the heme cofactor influence the structure and function of the protein. Large macromolecular complexes that are not amenable to crystallization can sometimes be studied by combining crystallography of fragments with lower-resolution techniques like cryo-electron microscopy (cryo-EM). researchgate.net
Once an this compound-reconstituted protein is crystallized, X-ray diffraction analysis can provide a high-resolution structure. This reveals precise details about the active site, including:
The exact orientation of the this compound macrocycle within the protein's heme-binding pocket.
Any protein structural rearrangements required to accommodate the this compound, which lacks the vinyl groups of protoporphyrin IX and possesses ethyl groups instead.
The geometry of the coordination sphere around the iron atom, including bond lengths and angles with axial ligands.
The network of interactions (e.g., hydrogen bonds, van der Waals contacts) between the this compound and the surrounding amino acid residues.
Comparing the crystal structure of the this compound-reconstituted protein with the native protein can illuminate the role of the heme peripheral substituents in modulating protein structure, stability, and function. Furthermore, time-resolved crystallography techniques can be used to study irreversible reactions and capture structural intermediates of the protein at work. mdpi.com
Table 4: Hypothetical X-ray Crystallography Data for an this compound-Reconstituted Myoglobin
| Parameter | Value | Description |
| PDB ID | (Hypothetical) | Unique identifier in the Protein Data Bank. |
| Resolution (Å) | 1.8 | A measure of the level of detail in the crystallographic map. mdpi.com |
| Space Group | P2₁2₁2₁ | Describes the symmetry of the crystal lattice. |
| Unit Cell (Å) | a=50.2, b=75.6, c=35.1 | Dimensions of the repeating unit of the crystal. |
| R-work / R-free | 0.19 / 0.22 | Indicators of the quality of the structural model and its fit to the experimental data. |
| RMSD from Native (Å) | 0.25 | Root-mean-square deviation of atomic positions compared to the native protein structure, indicating subtle structural changes. |
Investigations of Etiohemin in Biomimetic and Reconstituted Protein Systems
Comparative Analyses of Etiohemin with Natural Hemes and Synthetic Porphyrin Isomers
Influence of Peripheral Substituents on Protein Interactions
The peripheral substituents of porphyrin macrocycles play a critical role in modulating their electronic properties, solubility, and interactions with proteins. These interactions are fundamental to the diverse biological functions of heme proteins.
General Principles of Peripheral Substituent Effects on Porphyrins
The electronic nature of peripheral substituents significantly affects the π-electron densities of the porphyrin's meso-position carbon atoms nih.gov. Electron-withdrawing groups reduce electron densities, leading to lower reactivity toward electrophilic aromatic substitution, while electron-donating groups increase oxidizability nih.gov. The position and type of substituents can also induce meso-selectivity, where certain meso positions become more nucleophilic or basic than others nih.gov. Furthermore, the supramolecular organization and self-assembly of porphyrin-based materials are strongly influenced by varying substitution patterns, affecting how these molecules interact with their neighbors.
Specific Examples from this compound Studies
Impact of Vinyl Group Absence (Etioheme vs. Protoheme): A key difference between etioheme and naturally occurring protoheme IX is the absence of electron-withdrawing vinyl groups in etioheme. This structural distinction leads to functional and NMR spectral properties of etioheme myoglobin (B1173299) that are similar to mesoheme myoglobin, which also lacks these vinyl groups nih.gov. This highlights that the nature of these peripheral groups significantly influences the electronic environment of the heme and, consequently, its interactions within the protein, affecting properties such as oxygen binding and redox potentials. The presence or absence of such groups can alter the electron density distribution across the porphyrin ring, thereby influencing the strength and specificity of non-covalent interactions with amino acid residues in the heme pocket.
Effect of Bulky Substituents (n-butyl, Nitro Groups) on Heme-Globin Interactions and Pocket Deformation: The introduction of bulky peripheral substituents to etioheme analogs has revealed the adaptability and conformational changes within the protein's heme pocket.
n-butyl group: The accommodation of a meso-n-butyl substituent on this compound-I within equine myoglobin demonstrates the protein's ability to deform its heme pocket to accommodate non-native ligands. The specific seating of the n-butyl group within the "xenon hole" indicates that the protein can optimize interactions by utilizing available cavities and undergoing localized structural adjustments researchgate.net.
Nitro group: The study of meso-nitro-etioheme-1 in myoglobin showed that the bulky and polar nitro group influences the dynamic seating of the heme within the pocket, leading to multiple stable orientations (isomers) nih.gov. The dominant isomer positions the nitro group at the solvent-exposed γ-meso position, suggesting that solvent accessibility and polarity play a role in stabilizing the heme's orientation. The comparable populations of isomers with nitro groups at the hydrophobic α- and δ-meso positions indicate that while steric bulk is a factor, the protein's ability to undergo minimal energetic deformation around these positions is also crucial nih.gov. This implies that the protein pocket is not rigidly fixed but can undergo subtle, energetically favorable adjustments to accommodate varying peripheral substituents, thereby influencing the precise nature of heme-globin interactions.
Table 2: Influence of Peripheral Substituents on Heme-Globin Interactions
| Heme Analog (Peripheral Substituent) | Key Structural Feature | Observed Effect on Protein Interaction/Accommodation | Reference |
| Etioheme (Ethyl, Methyl) | Absence of vinyl groups | Similar functional/NMR properties to mesoheme myoglobin; specific interaction with globin due to lack of acid side-chains | ctdbase.orgnih.gov |
| Meso-n-butyl-etiohemin-I (n-butyl at meso) | Bulky, non-polar n-butyl group | Seating in "xenon hole"; localized protein pocket deformation | researchgate.net |
| Meso-nitro-etioheme-1 (Nitro at meso) | Bulky, polar nitro group | Multiple dynamic seating isomers; solvent exposure influences major isomer; comparable deformation at α- and δ-meso positions | nih.gov |
Mechanistic Elucidation of Reactions Involving Etiohemin Containing Biocatalysts
Analysis of Ligand Binding and Dissociation Kinetics in Reconstituted Hemoproteins
Reconstitution of sperm whale myoglobin (B1173299) with etioheme has confirmed stoichiometric complex formation, as evidenced by proton NMR spectroscopy showing a proximal histidine NH signal at 78.6 ppm, indicative of the formation of an Fe–N(His-F8) bond nih.gov. The appearance of a single set of heme-methyl NMR signals suggests a specific interaction between etioheme and the surrounding globin, even without the acid side-chains found in native hemes nih.gov. Visible spectral data further support the retention of a normal iron coordination structure within the etioheme myoglobin complex nih.gov.
Oxygen and Carbon Monoxide Binding Profiles
The functional and NMR spectral properties of etioheme myoglobin exhibit similarities to those of mesoheme myoglobin, a characteristic attributed to the absence of electron-withdrawing vinyl groups on the heme periphery nih.gov. This structural difference can influence the electronic properties of the iron center and, consequently, its interactions with diatomic ligands like oxygen (O₂) and carbon monoxide (CO).
In general, hemoproteins display specific binding kinetics for O₂ and CO, which are critical for their physiological roles nih.gov. Carbon monoxide typically exhibits a significantly higher affinity for ferrous heme iron compared to oxygen, often by a factor of 200–400 times in proteins like hemoglobin wikipedia.orgctdbase.org. This high affinity allows CO to displace O₂ from binding sites, impairing oxygen transport wikipedia.orgctdbase.org. Studies on various reconstituted myoglobins with synthetic hemes have shown that while O₂ association rates can be similar to native myoglobin, O₂ dissociation rates can be remarkably slow, suggesting favorable interactions within the heme pocket nih.gov.
Table 1: Representative Ligand Binding Parameters for Hemoproteins
| Ligand | Protein/Heme Analogue | Association Rate Constant (k'on) | Dissociation Rate Constant (koff) | Equilibrium Affinity (K) | Reference |
| O₂ | Heme Oxygenase | 7–20 µM⁻¹s⁻¹ | 0.25 s⁻¹ | 30–80 µM⁻¹ | americanelements.com |
| CO | Myoglobin (native) | 3.6 µM⁻¹s⁻¹ | 0.583 s⁻¹ | 6.2 µM⁻¹ | nih.gov |
| CO | Myoglobin (small heme) | 12.6 µM⁻¹s⁻¹ | 0.323 s⁻¹ | 39.0 µM⁻¹ | nih.gov |
Influence of Heme Dynamics on Ligand Affinity and Reaction Rates
The dynamic behavior of the heme cofactor within the protein pocket plays a significant role in modulating ligand affinity and reaction rates. Proton NMR analysis of myoglobin reconstituted with small hemes, such as 1,4,5,8-tetramethylhemin (B1228173) (a structural analogue to etiohemin), has revealed rapid heme rotation around the iron-histidine bond, with a full rotational rate estimated at approximately 1400 s⁻¹ at room temperature nih.govnih.govnih.gov. Despite this significant heme motion, the oxygen and carbon monoxide binding profiles for these reconstituted myoglobins were found to be largely unaffected nih.gov.
Electron Transfer Processes in this compound Metalloproteins
Metalloproteins are central to biological electron transfer (ET) processes, facilitating the rapid movement of electrons over considerable distances within biological systems fishersci.ca. The protein environment surrounding the metal center is critical in tuning the redox potential of the metal ion, enabling it to match the requirements of its redox partners fishersci.ca. This tuning is achieved through various factors, including the nature of the ligands coordinating the metal, non-covalent secondary coordination sphere interactions, and the hydrophobicity and solvent accessibility of the active site.
Heme proteins are prevalent electron carriers in biology, with cytochromes being widely utilized in electron transport chains for energy generation. Synthetic heme analogues, including this compound, serve as valuable model systems to elucidate how the protein environment influences the electronic structure, redox potentials, and chemical reactivity of the porphyrin analog nih.gov. While specific studies detailing the electron transfer processes of this compound metalloproteins were not extensively found, the general principles apply. The unique optical and redox properties of this compound, stemming from its distinct substitution pattern compared to native hemes, would inherently influence its electron transfer capabilities when integrated into a protein scaffold nih.gov. The protein's ability to encapsulate these cofactors can confer distinct chemical reactivity or selectivity that might not be achievable with the small molecule catalyst alone nih.gov.
Investigation of Catalytic Cycles and Intermediate Formation
Carbene Transferase Chemistry Catalyzed by this compound-Engineered Myoglobin
Engineered myoglobins have emerged as promising biocatalysts for "abiological" carbene transfer reactions, providing direct routes for the construction of new carbon-carbon and carbon-heteroatom bonds, including the synthesis of cyclopropane (B1198618) rings. These systems leverage the catalytic promiscuity of heme proteins to promote transformations not typically observed in nature.
Myoglobin-based carbene transferases incorporating non-native iron-porphyrin cofactors have been designed to efficiently catalyze asymmetric cyclopropanation of a broad range of alkenes, including electron-deficient ones, with high efficiency and stereoselectivity (up to >99% de and ee) nih.gov. Mechanistic studies of these engineered systems suggest that the expanded reaction scope is dependent on the acquisition of metal-carbene radical reactivity, resulting from a reconfigured coordination environment around the metal center nih.gov. This radical-based reactivity diverges from the electrophilic reactivity typically seen in myoglobin and most known organometallic carbene transfer catalysts nih.gov. For example, myoglobins containing iron porphyrin cofactors with trifluoromethyl groups at peripheral sites have shown varying redox potentials and reactivities in carbene transfer reactions, indicating the tunability of these systems. The mechanism often involves the formation of a heme-bound carbene intermediate, which then undergoes reactions such as S-H insertion to form thioethers. The ability to remodel the active site through protein engineering allows for the generation of myoglobin variants with stereodivergent selectivity.
Oxidative Degradation Pathways of this compound Complexes
Iron porphyrin complexes, including this compound, are susceptible to oxidative degradation, particularly in the presence of dioxygen and reductants, which can lead to the breakdown of the porphyrin macrocycle. These degradation pathways are mechanistically complex and can involve various processes such as hydroxylation, SO₂ extrusion, and different bond-cleavage reactions.
Studies on the oxidative degradation of iron porphyrins have identified key intermediates and pathways. For instance, the coupled oxidation of octaethylporphyrin iron(II) in the presence of dioxygen can involve the introduction of oxygen at the meso C-H bond, leading to hydroxylated heme intermediates. Subsequent stages of degradation involve C-C bond breaking, ultimately yielding products such as oxaporphyrins and bilindiones. These processes are often radical-mediated or involve single-electron transfer to dioxygen. The stability of this compound complexes in biocatalytic applications, especially those involving oxidative steps, is a critical consideration. Understanding these degradation pathways is essential for designing more robust and long-lived this compound-containing biocatalysts.
Computational and Theoretical Chemistry Approaches to Etiohemin Systems
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic properties that govern the behavior of etiohemin. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's structure and reactivity with high accuracy. mdpi.comresearchgate.net
DFT has become a widely used method for studying porphyrin systems due to its balance of computational cost and accuracy. acs.orgyoutube.comarxiv.org It is particularly useful for calculating the electronic structure of metalloporphyrins. researchgate.netrsc.org Ab initio methods, while computationally more intensive, provide a high level of theory for benchmarking and for systems where electron correlation is critical. nih.govusc.edunih.gov
The ground and excited state properties of this compound complexes are crucial for understanding their spectroscopic characteristics and photochemical behavior. Quantum chemical calculations can predict these properties, offering insights into the molecule's absorption and emission spectra. stackexchange.comyoutube.com
DFT and time-dependent DFT (TD-DFT) are commonly used to calculate the vertical excitation energies and oscillator strengths, which correspond to the main absorption bands in the UV-visible spectrum, such as the Soret and Q-bands. nih.govnih.gov For iron-containing porphyrins like this compound, the electronic ground state can be complex, with multiple possible spin states (high-spin, intermediate-spin, and low-spin) that are close in energy. nih.gov The specific spin state is influenced by the axial ligands coordinated to the iron center. libretexts.orgnih.gov
Calculations on model iron porphyrin systems, which are structurally similar to this compound, provide valuable data on their electronic transitions. The table below presents representative calculated electronic transitions for a model iron(II) porphyrin complex, illustrating the type of data obtained from such studies.
Calculated Electronic Transitions for a Model Iron(II) Porphyrin Complex
| Excited State | Excitation Energy (eV) | Oscillator Strength | Major Contribution |
|---|---|---|---|
| S1 | 1.95 | 0.01 | HOMO -> LUMO |
| S2 | 2.15 | 0.02 | HOMO-1 -> LUMO |
| Soret Band | 3.18 | 1.50 | HOMO -> LUMO+1, HOMO-1 -> LUMO |
Note: Data is representative of typical DFT calculations on iron porphyrin systems and is intended for illustrative purposes.
Ligand Field Theory (LFT) is a theoretical framework used to describe the electronic structure and bonding in coordination complexes, such as the iron center in this compound. libretexts.orgacs.org LFT explains how the interaction between the iron's d-orbitals and the orbitals of the surrounding ligands (the porphyrin ring and any axial ligands) leads to a splitting of the d-orbital energies. chemrxiv.org
This d-orbital splitting is crucial in determining the spin state of the iron ion and, consequently, its magnetic and spectroscopic properties. The magnitude of the splitting depends on the geometry of the coordination and the nature of the ligands. rsc.org For an octahedral complex, the five d-orbitals split into two sets: the lower-energy t2g orbitals and the higher-energy eg orbitals. In a square planar environment like that of a porphyrin, the splitting pattern is more complex.
The spin state of the iron in this compound can be predicted based on the strength of the ligand field. Strong-field ligands cause a large energy splitting, favoring a low-spin configuration where electrons pair up in the lower energy orbitals. Conversely, weak-field ligands result in a smaller splitting, leading to a high-spin configuration where electrons occupy the higher energy orbitals before pairing.
Molecular Dynamics Simulations of this compound within Protein Environments
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.commdpi.comnih.govnih.gov For this compound, MD simulations are particularly valuable for investigating its behavior when incorporated into a protein, such as myoglobin (B1173299). mdpi.com These simulations provide insights into the dynamic interactions between the heme and the surrounding protein matrix, which are essential for the protein's function. nih.gov
Within the heme-binding pocket of proteins, this compound is not static but can undergo rotational and translational motions. k-state.edupnnl.govescholarship.orgrsc.orgnih.gov MD simulations can model these dynamics, revealing the flexibility of the heme within its environment. nih.gov The simulations can track the orientation of the this compound molecule over time, identifying preferred orientations and the energy barriers between them.
Conformational fluctuations of both the this compound and the surrounding protein residues can also be monitored. These fluctuations are often coupled, with changes in the protein's structure influencing the heme's position and vice versa. The following table provides an example of typical parameters used in an MD simulation of a heme-protein complex.
Typical Parameters for an MD Simulation of a Heme-Protein Complex
| Parameter | Value/Description |
|---|---|
| Force Field | CHARMM, AMBER |
| Water Model | TIP3P, SPC/E |
| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns - 1 µs |
The interface between this compound and the protein is a complex network of non-covalent interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.govnih.govfrontiersin.orgresearchgate.net MD simulations allow for a detailed analysis of these interactions at the atomic level. bohrium.com By simulating the system over time, it is possible to identify key amino acid residues that play a crucial role in binding and orienting the this compound.
These simulations can also reveal the role of water molecules at the heme-protein interface, which can mediate interactions between the heme and the protein. frontiersin.org Understanding these interfacial interactions is critical for explaining how the protein environment modulates the reactivity and spectroscopic properties of the this compound.
Chemoinformatics and Machine Learning for Structure-Function Prediction of this compound Analogs
Chemoinformatics and machine learning are increasingly being used to predict the properties and functions of molecules, including porphyrin derivatives. acs.orgresearchgate.netacs.orgnih.gov These approaches can be applied to this compound analogs to accelerate the discovery of new compounds with desired characteristics.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its biological activity or physical properties. mdpi.comnih.gov For this compound analogs, QSAR models could be developed to predict their binding affinity to specific proteins or their catalytic activity. QSPR models could be used to predict properties such as absorption wavelengths or redox potentials. nih.gov
Machine learning algorithms, such as random forests and neural networks, can be trained on datasets of known porphyrin derivatives to create predictive models. rsc.orgnih.gov These models can then be used to screen virtual libraries of this compound analogs and identify candidates with promising properties for further experimental investigation. k-state.edu The table below shows a conceptual example of data that could be used to train a machine learning model for predicting the Soret band wavelength of this compound analogs.
Conceptual Data for Machine Learning Model to Predict Soret Band Wavelength of this compound Analogs
| Analog | Molecular Descriptors (e.g., MW, LogP, Polar Surface Area) | Experimental Soret Band (nm) |
|---|---|---|
| This compound | [Descriptor values] | ~380 |
| Analog 1 | [Descriptor values] | 385 |
| Analog 2 | [Descriptor values] | 375 |
Future Perspectives and Advanced Research Trajectories for Etiohemin
Integration of Multimodal Experimental and Computational Methodologies
The future of Etiohemin research lies significantly in the synergistic integration of advanced experimental techniques with sophisticated computational methodologies. This multimodal approach offers an unparalleled ability to elucidate the intricate electronic structure, reactivity, and dynamic behavior of this compound and its complexes at an atomic and molecular level.
Detailed Research Findings: Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in predicting and understanding the fundamental properties of chemical compounds, including their electronic structure, stability, and interaction mechanisms utoronto.camdpi.comnih.govnih.govmdpi.com. For this compound, DFT calculations can provide insights into its frontier molecular orbitals, redox potentials, and spin states, which are critical for its function in various contexts. MD simulations can reveal the dynamic behavior of this compound within different environments, such as protein pockets or supramolecular assemblies, shedding light on conformational changes and ligand binding kinetics nih.govnih.gov.
Experimental techniques, including various spectroscopies (e.g., UV-Vis, Resonance Raman, Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR)) and X-ray crystallography, provide empirical data essential for validating computational models and uncovering phenomena that are difficult to predict solely through simulation nih.govmdpi.com. For instance, NMR spectroscopy has been successfully employed to study the dynamic rotation of heme analogues, including this compound, within myoglobin (B1173299), providing insights into heme-globin interactions mdpi.com. The combination of experimental data, such as distances derived from techniques like Nuclear Overhauser Effect (NOE) or Förster Resonance Energy Transfer (FRET), with computational methods allows for the generation of detailed molecular models and a more comprehensive understanding of complex biological systems nih.gov.
Data Table: Integrated Methodologies in Chemical Research
| Methodology Type | Specific Techniques/Tools | Key Insights Gained (General) | Application to this compound Research |
| Computational | Density Functional Theory (DFT) | Electronic structure, reactivity, redox potentials, spin states | Predicting this compound's intrinsic electronic properties, ligand affinities, and catalytic potential. |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, molecular interactions, binding kinetics | Simulating this compound's behavior within protein scaffolds, membranes, or self-assembled structures. | |
| Experimental | UV-Vis Spectroscopy | Electronic transitions, ligand binding, aggregation | Monitoring changes in this compound's electronic environment upon complexation or modification. |
| NMR Spectroscopy | Structural elucidation, dynamics, heme-protein interactions | Probing this compound's orientation and mobility within engineered biocatalytic systems. | |
| X-ray Crystallography | High-resolution 3D structure | Determining the precise molecular arrangement of this compound in novel derivatives or protein co-crystals. |
Engineering Novel Biocatalytic Systems with this compound Scaffolds
This compound's structural resemblance to natural heme, coupled with its synthetic tractability, positions it as an excellent candidate for engineering novel biocatalytic systems. This involves designing and optimizing protein scaffolds or enzyme mimics that incorporate this compound as a prosthetic group to catalyze specific chemical transformations with high efficiency and selectivity.
Detailed Research Findings: Biocatalysis engineering focuses on developing enzymatic systems, including protein engineering, enzyme evolution, and the design of biocatalytic cascades rsc.orgmdpi.com. The utility of synthetic heme analogues, such as this compound, in reconstituting hemoproteins like myoglobin has been demonstrated, allowing for the intentional modification of heme-globin interactions and the study of their functional consequences mdpi.com. This provides a foundation for designing tailored protein environments around an this compound core.
Future research will focus on leveraging protein engineering techniques, including rational design and directed evolution, to create de novo proteins or modify existing apo-proteins to accommodate this compound. This could lead to the development of artificial enzymes capable of catalyzing reactions that are challenging for traditional chemical synthesis, such as selective oxidations, reductions, or C-H activations, by mimicking the active sites of natural heme-containing enzymes like cytochrome P450s or peroxidases nih.govresearchgate.net. For instance, engineering the protein environment around this compound could fine-tune its redox potential and substrate specificity, enabling its use in sustainable chemical production or bioremediation.
Data Table: Strategies for Engineering this compound-Based Biocatalysts
| Engineering Strategy | Description | Potential Outcome for this compound Systems |
| Rational Design | Knowledge-based modification of protein scaffolds to optimize this compound binding and catalytic environment. | Enhanced catalytic efficiency, altered substrate specificity, improved stability. |
| Directed Evolution | Iterative cycles of mutagenesis, expression, and screening to select for desired catalytic properties. | Discovery of novel this compound-based enzymes with 'new-to-nature' reactivities or improved performance under industrial conditions. |
| De Novo Protein Design | Creation of entirely new protein folds designed to precisely encapsulate this compound for specific catalytic functions. | Highly optimized and tunable biocatalysts with predictable properties. |
| Biocatalytic Cascades | Integration of this compound-based biocatalysts into multi-step enzymatic pathways. | Efficient, one-pot synthesis of complex molecules by combining different catalytic activities. |
Development of Next-Generation this compound Derivatives for Specific Research Applications
The chemical versatility of the porphyrin macrocycle allows for the synthesis of a vast array of this compound derivatives through peripheral modifications. Developing next-generation this compound derivatives will enable the fine-tuning of their physicochemical properties, opening avenues for their application in advanced materials, sensing, and targeted molecular delivery.
Future research will focus on systematic derivatization of this compound to create compounds with tailored functionalities. This could involve:
Modifying peripheral substituents: Introducing electron-donating or electron-withdrawing groups to tune the redox potential for specific catalytic or electrochemical applications. Varying the steric bulk of substituents can also influence host-guest interactions and prevent undesired aggregation.
Incorporating functional handles: Attaching groups that allow for conjugation to biomolecules (e.g., antibodies, peptides for targeted delivery), immobilization on surfaces for biosensing, or integration into polymeric materials.
Exploring different central metals: While this compound typically refers to the iron complex, substituting iron with other transition metals (e.g., cobalt, manganese, zinc) can lead to derivatives with distinct catalytic, magnetic, or optical properties for diverse applications.
Designing supramolecular assemblies: Engineering this compound derivatives to self-assemble into ordered structures (e.g., nanoparticles, nanofibers) for applications in molecular electronics, light harvesting, or drug encapsulation.
These next-generation this compound derivatives hold promise for applications ranging from highly sensitive chemical sensors and advanced catalysts for sustainable chemistry to novel imaging agents and components in molecular machines.
Data Table: Potential Research Applications of this compound Derivatives
| Research Application | Key Property Exploited | Example Derivative Design/Modification |
| Catalysis | Tunable redox potential, active site mimicking | This compound derivatives with specific axial ligands or engineered peripheral groups for selective oxidation/reduction reactions. |
| Sensing | Optical properties, binding affinity | Derivatized this compound capable of specific analyte binding, leading to a detectable change in absorbance or fluorescence. |
| Materials Science | Self-assembly, electronic properties | This compound derivatives designed for incorporation into conductive polymers, organic photovoltaics, or molecular wires. |
| Biomedical Research | Biocompatibility, targeted delivery | This compound conjugates with targeting ligands for imaging or delivery in cellular studies. |
Q & A
Q. How can researchers design a reproducible synthesis protocol for Etiohemin, and what analytical techniques are critical for validating its structural purity?
- Methodological Answer : this compound synthesis typically involves controlled demetallation of hemin derivatives under acidic conditions. To ensure reproducibility, document reaction parameters (temperature, pH, solvent ratios) and validate intermediates via thin-layer chromatography (TLC) . Final characterization should include UV-Vis spectroscopy (Soret band ~380–400 nm) and high-resolution mass spectrometry (HRMS) to confirm molecular weight. Purity assessment requires HPLC with diode-array detection (DAD) to detect trace porphyrin contaminants .
Q. What experimental approaches are recommended to assess this compound’s stability under varying physiological conditions?
- Methodological Answer : Conduct stability studies by incubating this compound in buffers simulating physiological pH (e.g., 4.5–7.4) and monitor degradation via spectrophotometry. Use Arrhenius kinetics to predict shelf-life under accelerated conditions (e.g., 40°C/75% RH). For oxidative stability, employ LC-MS to identify breakdown products, such as biliverdin analogs, and correlate findings with radical scavenging assays .
Q. How should researchers address discrepancies in reported spectral data for this compound across literature sources?
- Methodological Answer : Cross-reference solvent-specific extinction coefficients and instrument calibration methods (e.g., wavelength accuracy in UV-Vis). Validate spectral assignments using NMR (¹H and ¹³C) with deuterated solvents (e.g., DMSO-d6) and compare with computational simulations (DFT for electronic transitions) . Document solvent purity and degassing protocols to minimize artifacts .
Advanced Research Questions
Q. What strategies can resolve contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer : Investigate bioavailability factors (e.g., protein binding, cellular uptake) using radiolabeled this compound (³H or ¹⁴C) in pharmacokinetic studies. Pair in vitro dose-response curves (e.g., IC₅₀ in cell cultures) with in vivo efficacy models (e.g., rodent inflammation assays). Use metabolomics to identify species-specific metabolic pathways that alter activity .
Q. How can mechanistic studies differentiate this compound’s antioxidant effects from its potential pro-oxidant behavior in complex biological systems?
- Methodological Answer : Employ electron paramagnetic resonance (EPR) to detect reactive oxygen species (ROS) generation in the presence of redox-active metals (e.g., Fe²⁺). Use fluorescent probes (e.g., DCFH-DA) in live-cell imaging to map spatial ROS dynamics. Validate findings with knockout models (e.g., Nrf2-deficient cells) to isolate this compound’s role in oxidative stress pathways .
Q. What computational methods are most effective for predicting this compound’s interaction with heme-binding proteins?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., cytochrome P450). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (kₐ, k𝒹). Enhance accuracy by integrating molecular dynamics (MD) simulations to assess conformational changes upon ligand binding .
Q. How does this compound’s purity grade impact experimental outcomes in enzyme inhibition assays?
- Methodological Answer : Compare inhibition kinetics (Km, Vmax) using HPLC-purified (>98%) vs. commercially available this compound. Identify contaminants (e.g., protoporphyrin IX) via LC-MS and quantify their interference using dose-titration controls. Standardize purity thresholds in assay protocols to ensure reproducibility .
Q. What ethical and methodological considerations apply when designing studies involving this compound and human-derived cell lines?
- Methodological Answer : Adhere to institutional review board (IRB) guidelines for cell line sourcing (e.g., ATCC vs. patient-derived). Include cytotoxicity controls (MTT assays) to establish safe dosing ranges. For translational studies, ensure compliance with Declaration of Helsinki principles for human tissue use and data anonymization .
Data Management and Reproducibility
Q. How can researchers ensure data reproducibility when studying this compound’s photodynamic properties?
- Methodological Answer : Standardize light source parameters (wavelength, intensity) using radiometric calibration. Report photon flux (mW/cm²) and exposure duration in all experiments. Share raw spectral data and analysis scripts (e.g., Python, R) in supplementary materials. Use collaborative platforms (e.g., Zenodo) for open-data archiving .
Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in multi-omics studies?
- Methodological Answer :
Apply false discovery rate (FDR) correction for transcriptomic or proteomic datasets. Use multivariate analysis (PCA, PLS-DA) to identify correlated pathways. Validate findings with pathway enrichment tools (e.g., DAVID, MetaboAnalyst) and orthogonal assays (e.g., qPCR for gene expression) .
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
